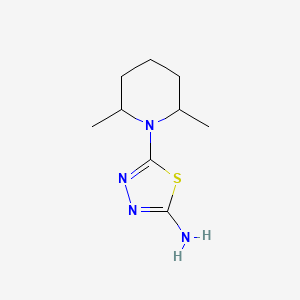
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine is a chemical compound with the following properties:
- CAS Number : 1536629-71-6
- Molecular Formula : C<sub>12</sub>H<sub>17</sub>NO<sub>2</sub>
- Molecular Weight : 207.27 g/mol
- MDL Number : MFCD24673242
- Purity/Specification : Not specified
- Storage Conditions : Not specified
- Boiling Point : Not available
Molecular Structure Analysis
The molecular structure of 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine consists of a thiadiazole ring fused with a dimethylpiperidine moiety. The 2-amino group is attached to the thiadiazole ring. The presence of the piperidine ring suggests potential biological activity.
Chemical Reactions Analysis
To understand the reactivity of this compound, additional studies are required. Investigating its behavior under various reaction conditions, such as oxidation, reduction, or substitution, would provide valuable insights.
Physical And Chemical Properties Analysis
- Physical State : Unknown (requires experimental determination)
- Solubility : Unknown (requires experimental determination)
- Melting Point : Not available
- Density : Not available
- Toxicity : No specific toxicity information found in the retrieved sources.
Applications De Recherche Scientifique
Antiproliferative and Antimicrobial Properties
- Schiff bases derived from 1,3,4-thiadiazole, including compounds similar to 5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine, have been investigated for their biological activities. These compounds show potential in DNA protection and strong antimicrobial activity against various strains, including Staphylococcus epidermidis. Some of these compounds also exhibit cytotoxicity against cancer cell lines, such as PC-3 and MDA-MB-231, suggesting potential applications in cancer treatment (Gür et al., 2020).
Antimicrobial and Antifungal Activities
- Novel azo dye/Schiff base derivatives of 1,3,4-thiadiazole have shown promising antimicrobial and antifungal activities against various pathogenic microorganisms. These findings suggest potential applications in combating infectious diseases (Gopi et al., 2017).
Anti-Inflammatory and Analgesic Studies
- N-substituted acridine derivatives of 1,3,4-thiadiazol-2-amine have demonstrated significant anti-inflammatory and analgesic activities in studies. This points towards possible applications in developing new treatments for inflammation and pain management (Kothamunireddy & Galla, 2021).
Anticancer Evaluation
- Certain derivatives of 1,3,4-thiadiazol-2-amine, including oxadiazoles and triazoles, have shown significant cytotoxicity against various human cancer cell lines, indicating potential in cancer therapy (Abdo & Kamel, 2015).
Antioxidant and Urease Inhibition Activities
- Some derivatives of 1,3,4-thiadiazole have exhibited excellent antioxidant activity and potent urease inhibitory activities, suggesting potential in developing treatments for oxidative stress-related diseases and urease-related disorders (Khan et al., 2010).
Chemotherapeutic Potential
- The molecular structure and properties of 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, a related compound, have been studied for potential applications in chemotherapy. This includes understanding its interaction with cortisone reductase, an important target in cancer therapy (Al-Wahaibi et al., 2019).
Insecticidal Activity
- N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, a class of compounds related to 1,3,4-thiadiazole, have shown promising insecticidal activity against sap-feeding pests, indicating potential use in pest management (Eckelbarger et al., 2017).
Safety And Hazards
As no safety data is provided, caution is advised when handling this compound. Always follow proper laboratory safety protocols and consult relevant safety guidelines.
Orientations Futures
Further research is essential to:
- Elucidate the synthesis pathways.
- Investigate biological activity and potential applications.
- Determine physicochemical properties.
- Assess safety profiles.
Propriétés
IUPAC Name |
5-(2,6-dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4S/c1-6-4-3-5-7(2)13(6)9-12-11-8(10)14-9/h6-7H,3-5H2,1-2H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQXUFKAVNHPLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(S2)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dimethylpiperidin-1-yl)-1,3,4-thiadiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)
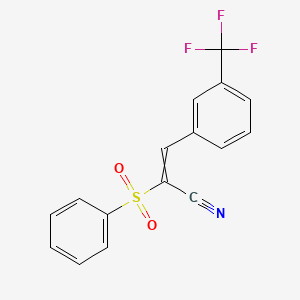

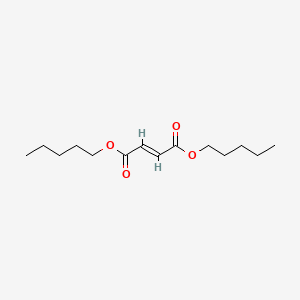
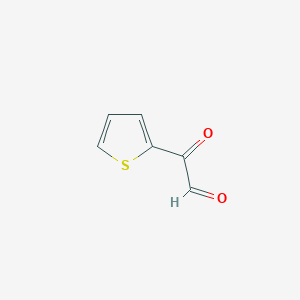
![N-[(1S,2R)-1-Benzyl-3-(cyclopropylamino)-2-hydroxypropyl]-5-[methyl(methylsulfonyl)amino]-N'-[(1R)-1-phenylethyl]isophthalamide](/img/structure/B1312133.png)
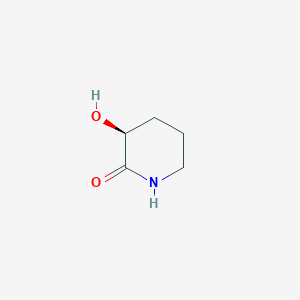
![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)
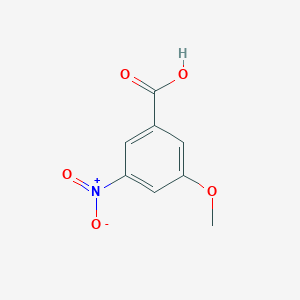
![5-Chloro-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1312150.png)
![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)
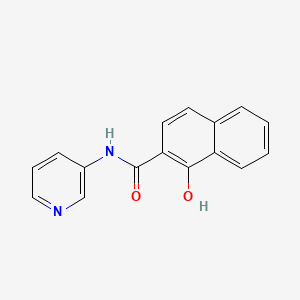
![[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine](/img/structure/B1312162.png)
![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)